2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is a complex organic compound that features a variety of functional groups, including a chlorophenoxy group, a thiadiazole ring, and a methoxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyethyl Sulfanyl Group: The thiadiazole intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydride to introduce the methoxyethyl sulfanyl group.
Formation of the Chlorophenoxy Intermediate: Separately, 4-chlorophenol is reacted with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiadiazole intermediate under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide can undergo various types of chemical reactions:
Oxidation: The methoxyethyl sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agriculture: It could be used as a pesticide or herbicide due to its potential bioactivity.
Materials Science: The compound might be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The thiadiazole ring and the methoxyethyl sulfanyl group could play crucial roles in binding to the target site and exerting the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{5-[(2-ethoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide
- 2-(4-bromophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylpropanamide
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide, such as the methoxyethyl sulfanyl group and the thiadiazole ring, distinguishes it from similar compounds. These groups may confer specific properties, such as enhanced bioactivity or improved binding affinity to target sites, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18ClN3O3S2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-15(2,22-11-6-4-10(16)5-7-11)12(20)17-13-18-19-14(24-13)23-9-8-21-3/h4-7H,8-9H2,1-3H3,(H,17,18,20) |
InChI Key |
FXPVMPLTPPHENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(S1)SCCOC)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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